
6-Fluoro-4-nitropyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-nitropyridine-2-carbaldehyde is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitropyridine-2-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to achieve the desired fluorination . These methods are scalable and can produce significant quantities of the compound for various applications.
化学反应分析
Types of Reactions
6-Fluoro-4-nitropyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is commonly used for oxidation reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the nitro group.
Reduction: 6-Fluoro-4-aminopyridine-2-carbaldehyde.
Oxidation: 6-Fluoro-4-nitropyridine-2-carboxylic acid.
科学研究应用
6-Fluoro-4-nitropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Fluoro-4-nitropyridine-2-carbaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine and nitro groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups introduced during further chemical modifications.
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Lacks the nitro and aldehyde groups, making it less reactive in certain chemical transformations.
4-Nitropyridine-2-carbaldehyde: Similar structure but without the fluorine atom, resulting in different electronic properties.
6-Bromo-4-nitropyridine-2-carbaldehyde: Bromine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
6-Fluoro-4-nitropyridine-2-carbaldehyde is unique due to the combination of the fluorine, nitro, and aldehyde groups, which confer distinct electronic and steric properties
属性
分子式 |
C6H3FN2O3 |
|---|---|
分子量 |
170.10 g/mol |
IUPAC 名称 |
6-fluoro-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3FN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
InChI 键 |
MNBZTAIUZUKOBF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
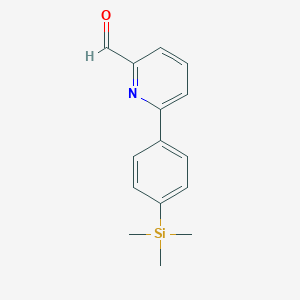
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
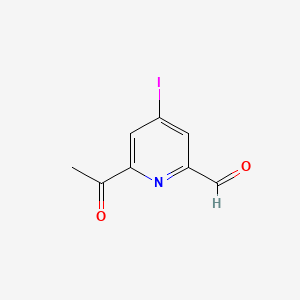
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
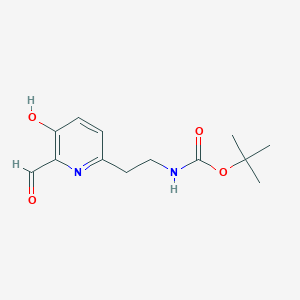
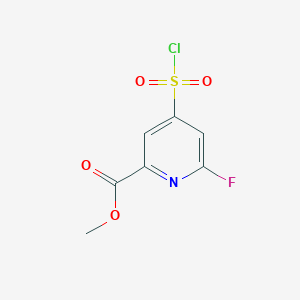
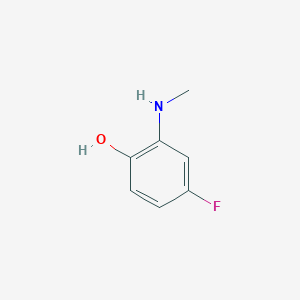

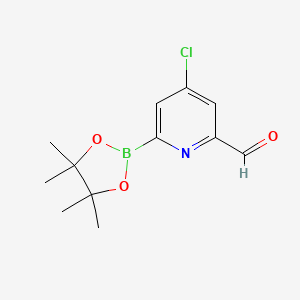
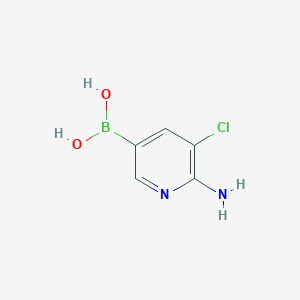
![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
